

Alitame-d3: A Technical Guide to Safety Data and Handling Precautions

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Compound of Interest

Compound Name: Alitame-d3

Cat. No.: B15540975

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety data and handling precautions for **Alitame-d3**. While a specific Safety Data Sheet (SDS) for the deuterated form, **Alitame-d3**, is not readily available, the toxicological profile is considered analogous to its non-deuterated counterpart, Alitame. This document synthesizes available data on Alitame, presenting it in a clear, accessible format for researchers, scientists, and drug development professionals. It includes a summary of quantitative safety data, detailed experimental protocols for toxicological and analytical evaluation, and visualizations of metabolic pathways and experimental workflows to ensure safe handling and informed use in a laboratory setting.

Introduction

Alitame is a high-intensity artificial sweetener, approximately 2000 times sweeter than sucrose. [1][2] It is a dipeptide of L-aspartic acid and D-alanine with a terminal N-substituted tetramethylthietanyl-amine moiety.[1] **Alitame-d3** is a deuterated isotopologue of Alitame, commonly used as an internal standard in quantitative analysis by mass spectrometry due to its similar physicochemical properties and distinct mass-to-charge ratio. This guide focuses on the safety and handling of **Alitame-d3**, with data primarily derived from studies on Alitame. The minor isotopic substitution in **Alitame-d3** is not expected to significantly alter its chemical or toxicological properties.

Safety Data Sheet (SDS) Information for Alitame

The following information is summarized from the Safety Data Sheet for Alitame (CAS 80863-62-3). These precautions are considered applicable to **Alitame-d3**.

Hazard Identification

According to the Globally Harmonized System (GHS), Alitame is not classified as a hazardous substance.[3]

- GHS Label Elements: None[3]
- Hazard Pictograms: None
- Signal Word: None
- Hazard Statements: None

NFPA Ratings (scale 0 - 4):

- Health = 0
- Fire = 0
- Reactivity = 0

HMIS-Ratings (scale 0 - 4):

- Health = 0
- Fire = 0
- Reactivity = 0

First-Aid Measures

- General Information: No special measures are required.
- After Inhalation: Supply fresh air; consult a doctor in case of complaints.

- After Skin Contact: Generally, the product does not irritate the skin.
- After Eye Contact: Rinse opened eye for several minutes under running water.
- After Swallowing: If symptoms persist, consult a doctor.

Handling and Storage

- Precautions for Safe Handling: No special measures are required.
- Conditions for Safe Storage: Store in accordance with the information listed on the product insert. No special requirements for storerooms and receptacles. Alitame is stable under dry, room temperature conditions but can degrade at elevated temperatures or in solution at low pH.

Physical and Chemical Properties

Property	Value	Source
Molecular Formula	C ₁₄ H ₂₅ N ₃ O ₄ S	
Molecular Weight	331.43 g/mol	
Appearance	Crystalline powder	
Taste	Intensely sweet	
Flash Point	611.00 °F (321.67 °C)	
Solubility	Water: 815.8 mg/L @ 25 °C (est)	

Toxicological Data

Toxicological evaluations of Alitame have generally indicated a low toxicity profile. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) reviewed the safety data and concluded there was no evidence of carcinogenicity.

Parameter	Value	Species	Study Duration	Source
Acceptable Daily Intake (ADI)	0–1 mg/kg body weight	Human		
No-Observed-Adverse-Effect Level (NOAEL)	100 mg/kg body weight/day	Dog	18 months	

Gastrointestinal disturbances were the most commonly reported side-effect in human studies at a dose of 10 mg/kg bw/day for 90 days, with no significant changes in clinical chemistry, hematological, or urinary parameters.

Experimental Protocols

Chronic Toxicity Study in Dogs (Representative Protocol)

This protocol is a representative example based on general guidelines for chronic toxicity studies and information from Alitame's NOAEL determination.

Objective: To evaluate the potential long-term toxicity of Alitame when administered orally to dogs for 18 months.

Materials:

- Alitame
- Beagle dogs (equal numbers of males and females)
- Standard laboratory dog chow
- Capsules for oral administration

Methodology:

- **Animal Selection and Acclimatization:** Healthy, young adult Beagle dogs are selected and acclimatized to the laboratory conditions for at least two weeks.

- **Group Allocation:** Animals are randomly assigned to four groups: a control group and three treatment groups receiving low, medium, and high doses of Alitame.
- **Dose Administration:** Alitame is administered daily in gelatin capsules mixed with a small amount of food. The control group receives empty capsules. Dose levels are selected based on results from shorter-term studies. For Alitame, a high dose of 100 mg/kg/day was used to establish the NOAEL.
- **Clinical Observations:** Animals are observed daily for any clinical signs of toxicity, including changes in behavior, appearance, and physiological functions.
- **Body Weight and Food Consumption:** Body weight is recorded weekly, and food consumption is measured daily.
- **Clinical Pathology:** Blood and urine samples are collected at regular intervals (e.g., 3, 6, 12, and 18 months) for hematology, clinical chemistry, and urinalysis.
- **Ophthalmological Examination:** Eyes are examined before the study and at termination.
- **Necropsy and Histopathology:** At the end of the 18-month period, all animals are euthanized and subjected to a full necropsy. Organs are weighed, and tissues are collected for microscopic examination.

Analytical Determination of Alitame by HPLC (Representative Protocol)

This protocol is based on published methods for the analysis of Alitame in various matrices.

Objective: To quantify the concentration of Alitame in a sample using High-Performance Liquid Chromatography (HPLC).

Materials:

- HPLC system with a UV detector
- C18 reverse-phase column

- Alitame analytical standard
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Phosphoric acid
- Sodium 1-octanesulfonate
- 0.45 μm syringe filters

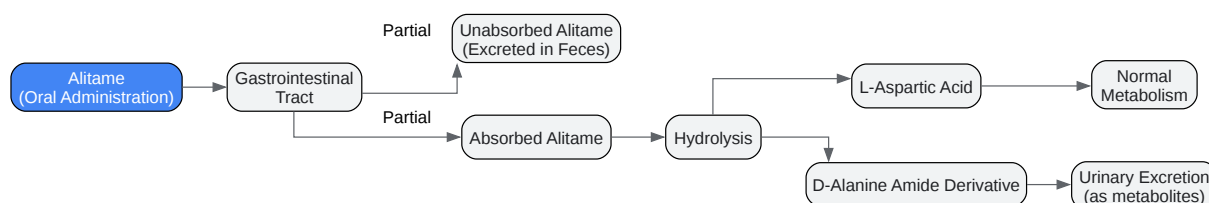
Methodology:

- **Standard Solution Preparation:** A stock solution of Alitame is prepared by accurately weighing the standard and dissolving it in water. A series of working standard solutions are prepared by diluting the stock solution to create a calibration curve.
- **Sample Preparation:** The sample is accurately weighed and dissolved in water. The solution is then filtered through a 0.45 μm syringe filter before injection into the HPLC system.
- **Chromatographic Conditions:**
 - **Mobile Phase:** A mixture of acetonitrile and a buffer solution (e.g., water with sodium 1-octanesulfonate and pH adjusted to 2.5 with phosphoric acid).
 - **Flow Rate:** 1.0 mL/min.
 - **Column:** C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 μm).
 - **Detection:** UV detector at 210 nm.
 - **Injection Volume:** 20 μL .
- **Quantification:** The peak area of Alitame in the sample is compared to the calibration curve generated from the standard solutions to determine its concentration.

Visualizations

Metabolic Pathway of Alitame

Alitame is partially absorbed in the gastrointestinal tract. The absorbed portion is metabolized into its constituent amino acids, L-aspartic acid and a D-alanine amide derivative. The aspartic acid component is metabolized normally, while the alanine amide is largely excreted in the urine after some metabolic changes.

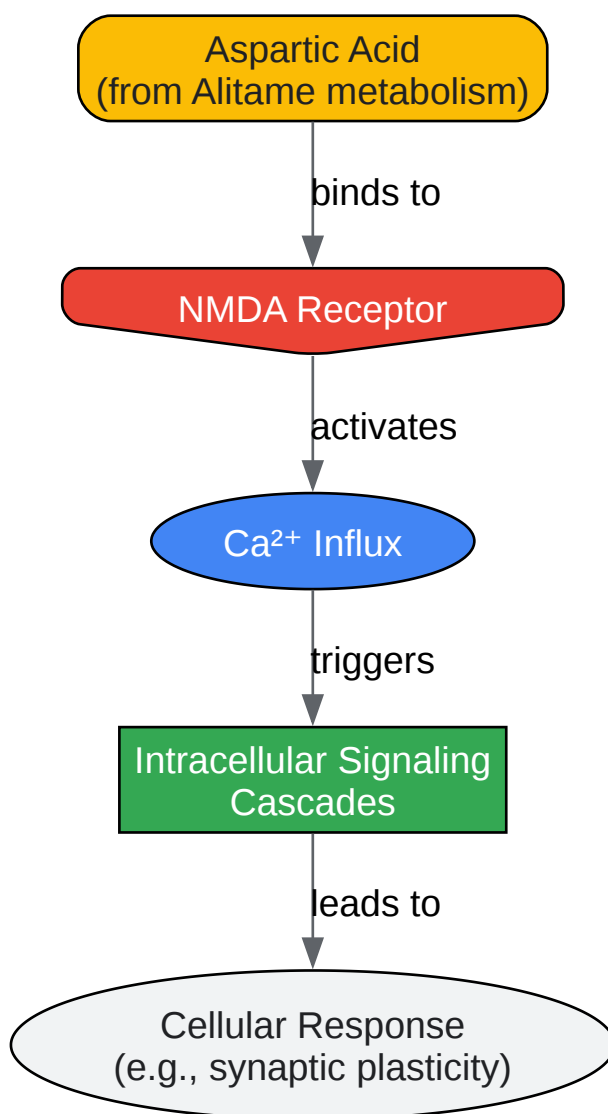


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Caption: Metabolic fate of orally administered Alitame.

Potential Signaling Pathway of Aspartic Acid (Alitame Metabolite)

Aspartic acid, a metabolite of Alitame, is an excitatory amino acid that can act as an agonist at the N-methyl-D-aspartate (NMDA) receptor, a glutamate receptor in the central nervous system. Activation of the NMDA receptor leads to an influx of calcium ions, which triggers various intracellular signaling cascades.

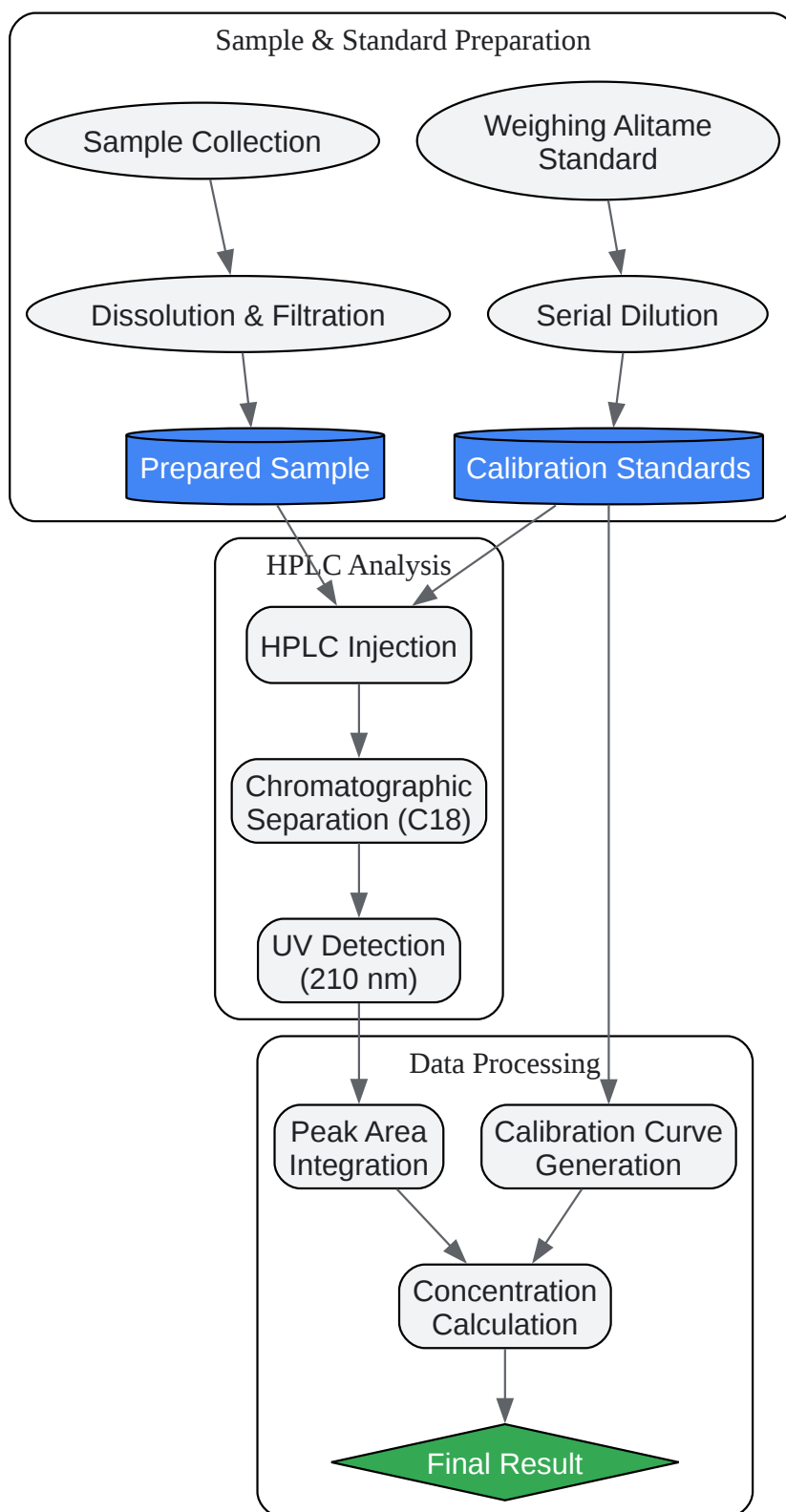


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Caption: Potential NMDA receptor signaling by aspartic acid.

Experimental Workflow for Alitame Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of Alitame in a sample using HPLC.



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Caption: Workflow for quantitative analysis of Alitame by HPLC.

Conclusion

Alitame-d3, as a deuterated analog of Alitame, is reasonably presumed to share the same safety profile. The available data for Alitame indicates that it is a substance with low toxicity and does not require special handling precautions under normal laboratory conditions. Standard laboratory practices, including the use of personal protective equipment, are sufficient. This guide provides essential safety information, representative experimental protocols, and visual aids to support the safe and effective use of **Alitame-d3** in research and development. Researchers should always consult the most recent Safety Data Sheet provided by the supplier for any specific handling and storage instructions.

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References

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